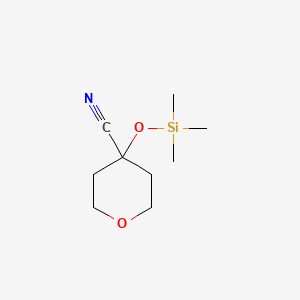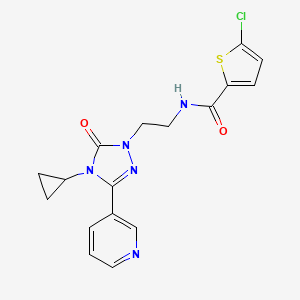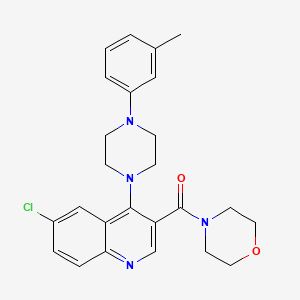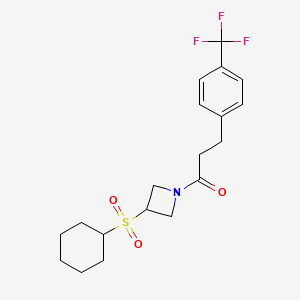![molecular formula C19H19ClFNO4 B2950138 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1794937-83-9](/img/structure/B2950138.png)
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a chemical compound that belongs to the class of α-amino acid derivatives. It is also known by its chemical name, CF3COOCH2CH(NHC6H4Cl-4F-3)C6H4OEt. This compound has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is not fully understood. However, it is believed to act through the inhibition of certain enzymes and pathways that are involved in inflammation and pain. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate in lab experiments include its potential as a novel drug candidate for the treatment of cancer and other diseases. However, the limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for the study of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate. These include:
1. Further studies to fully understand its mechanism of action and biochemical and physiological effects.
2. Investigation of its potential as a novel drug candidate for the treatment of cancer and other diseases.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine its pharmacokinetic and pharmacodynamic properties.
5. Investigation of its potential as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties and has been investigated for its potential as a novel drug candidate for the treatment of cancer and other diseases. However, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. The development of more efficient and cost-effective synthesis methods and the investigation of its potential as a lead compound for the development of new drugs are also important future directions for the study of this compound.
Synthesis Methods
The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves the reaction between 4-ethoxyphenylacetic acid and 3-chloro-4-fluorobenzylamine in the presence of an activating agent such as N,N-dicyclohexylcarbodiimide (DCC) and a coupling reagent such as N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with trifluoroacetic anhydride to obtain the final product. The overall yield of this synthesis method is around 70%.
Scientific Research Applications
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties. It has also been investigated for its potential as a novel drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO4/c1-2-25-15-6-3-13(4-7-15)10-19(24)26-12-18(23)22-11-14-5-8-17(21)16(20)9-14/h3-9H,2,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNCIHGIWAUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)


![1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950062.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)




![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)

![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)